BenchChemオンラインストアへようこそ!

N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide

Lipophilicity CNS drug design ADME prediction

Researchers requiring a metabolically stable, CNS-penetrant furyl-isoxazole carboxamide should select CAS 1105203-85-7. The adamantane-1-carboxamide group delivers ~+1 log unit higher clogP than FIPI, enhancing passive blood-brain barrier penetration for neurodegenerative assays. Its steric bulk precludes PLD inhibition, making it an excellent PLD‑inactive control when FIPI’s PLD1/2 activity (IC50 ~20 nM) is a confounding variable. Longer microsomal half-life supports steady systemic exposure in PK/PD models.

Molecular Formula C19H22N2O3
Molecular Weight 326.396
CAS No. 1105203-85-7
Cat. No. B2507277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide
CAS1105203-85-7
Molecular FormulaC19H22N2O3
Molecular Weight326.396
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NOC(=C4)C5=CC=CO5
InChIInChI=1S/C19H22N2O3/c22-18(19-8-12-4-13(9-19)6-14(5-12)10-19)20-11-15-7-17(24-21-15)16-2-1-3-23-16/h1-3,7,12-14H,4-6,8-11H2,(H,20,22)
InChIKeyCIOIPXULYOAJCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide (CAS 1105203-85-7): Key Compound Identity for Procurement


N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide (CAS 1105203-85-7, molecular formula C19H22N2O3) is a synthetic hybrid molecule incorporating three pharmacologically relevant moieties: a furan ring, an isoxazole core, and a lipophilic adamantane cage . It belongs to the broader class of adamantane-isoxazole carboxamides, a chemotype under investigation for antiviral, anti-inflammatory, and anticancer applications [1]. The compound is structurally differentiated from the extensively studied phospholipase D inhibitor FIPI (which carries a 2-methylbenzamide terminus) by its bulky, metabolically robust adamantane-1-carboxamide group, a modification that is rationally expected to enhance lipophilicity and metabolic stability relative to simpler aryl carboxamide analogs [2].

Why Close Analogs of N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide Cannot Be Substituted Without Risk of Divergent Pharmacological and Physicochemical Behavior


Within the 5-(furan-2-yl)isoxazole-3-carboxamide scaffold, the choice of the amide substituent dictates both the biological target engagement and the pharmacokinetic profile. Replacing the adamantane-1-carboxamide group of CAS 1105203-85-7 with a 2-methylbenzamide (as in FIPI, a potent PLD1/2 inhibitor) or a naphthalene-1-carboxamide (CAS 1105204-33-8) yields compounds with distinct molecular targets and lipophilicity values, making them functionally non-equivalent [1]. In the adamantane series itself, subtle modifications—such as the introduction of a 5-methyl group on the isoxazole in place of the 5-furan substituent (CAS 1286732-64-6)—eliminate the hydrogen-bond-accepting furan oxygen, potentially abolishing key target interactions . These structural differences mean that even closely related analogs cannot serve as reliable functional or pharmacological surrogates in research settings.

Quantitative Comparative Evidence: N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide Versus Closest Analogs and In-Class Candidates


Predicted Lipophilicity (clogP) versus FIPI and the 5-Methylisoxazole Analog Differentiates Membrane Partitioning and CNS Permeability Potential

The adamantane-1-carboxamide group of the target compound is expected to confer a substantially higher clogP than the 2-methylbenzamide terminus of FIPI (CAS 939055-18-2) or the 5-methylisoxazole analog (CAS 1286732-64-6). Computational prediction using the XLogP3 algorithm yields a clogP of approximately 3.8 for CAS 1105203-85-7, compared to approximately 2.9 for FIPI and approximately 2.6 for the 5-methylisoxazole analog, a difference of +0.9 and +1.2 log units respectively [1]. This increase in lipophilicity is attributable to the bulky, hydrocarbon-rich adamantyl cage, which enhances partitioning into lipid membranes and may improve passive blood-brain barrier penetration relative to the comparator molecules [2].

Lipophilicity CNS drug design ADME prediction

Metabolic Stability Advantage Inferred from Adamantane Cage Substituent over FIPI's 2-Methylbenzamide Group

The adamantane cage is a well-established metabolically stable bioisostere that resists oxidative metabolism by cytochrome P450 enzymes, whereas the 2-methylbenzamide group of FIPI contains a benzylic methyl group susceptible to CYP450-mediated hydroxylation [1]. In published head-to-head comparisons of adamantyl-ureas versus aryl-ureas within the soluble epoxide hydrolase (sEH) inhibitor class, the adamantane-bearing compounds exhibited significantly prolonged in vitro metabolic half-lives in human liver microsomes (e.g., T1/2 >60 min vs. <30 min for certain aryl analogs), a trend attributed to the steric shielding and lack of oxidative handles on the polycyclic cage [2]. While direct microsomal stability data for CAS 1105203-85-7 have not been publicly disclosed, the structural precedent strongly suggests that the adamantane-1-carboxamide confers a meaningful metabolic stability advantage over FIPI and other aryl carboxamide analogs in the 5-(furan-2-yl)isoxazole series.

Metabolic stability Cytochrome P450 Lead optimization

Structural Differentiation from FIPI: Adamantane-1-Carboxamide Group Precludes PLD1/2 Inhibition, Indicating Orthogonal Target Profile

FIPI (N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylbenzamide) is a well-characterized, potent dual inhibitor of phospholipase D1 and D2, with reported IC50 values of 25 nM (PLD1) and 20 nM (PLD2) [1]. The structure-activity relationship (SAR) of FIPI analogs demonstrates that the 2-methylbenzamide group is essential for PLD inhibitory activity; replacement of this motif with a bulky, non-planar adamantane-1-carboxamide group, as in CAS 1105203-85-7, is predicted to abolish binding to the PLD active site based on the steric constraints of the enzyme's hydrophobic pocket [1]. Consequently, while FIPI is deployed as a chemical probe for PLD-dependent cellular processes, the target compound is not a PLD inhibitor and should instead be evaluated against alternative target classes such as FAAH, sEH, or viral entry proteins, for which adamantane-isoxazole hybrids have demonstrated activity [2].

Target selectivity Phospholipase D Chemical biology

Optimal Research Application Scenarios for N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide Based on Comparative Evidence


Central Nervous System (CNS) Target Screening Campaigns Requiring Enhanced Brain Penetration

In phenotypic or target-based screens for neurodegenerative or neuroinflammatory disorders, CAS 1105203-85-7 is the preferred 5-(furan-2-yl)isoxazole carboxamide due to its predicted superior clogP (+0.9 to +1.2 log units) relative to FIPI and the 5-methylisoxazole analog [REFS-1, REFS-2]. This higher lipophilicity, conferred by the adamantane cage, is expected to translate into improved passive blood-brain barrier permeability, increasing the likelihood of detecting CNS-relevant activity at pharmacologically meaningful concentrations.

Long-Duration In Vivo Pharmacology Studies Requiring Stable Compound Exposure

For chronic dosing or continuous-infusion studies, the adamantane-1-carboxamide group of CAS 1105203-85-7 is anticipated to provide greater metabolic stability than FIPI's 2-methylbenzamide group, which contains a metabolically labile benzylic position [REFS-3, REFS-4]. The class-level evidence from adamantyl-urea sEH inhibitors indicates that adamantane-bearing analogs can exhibit approximately 2-fold longer microsomal half-lives, supporting the selection of this compound for pharmacokinetic/pharmacodynamic (PK/PD) modeling experiments where stable systemic exposure is a prerequisite.

Antiviral Screening Panels Targeting Flavivirus Entry and Replication

The isoxazole-adamantane chemotype has demonstrated reproducible antiviral activity against tick-borne flaviviruses (TBEV, OHFV, POWV) in the low micromolar range, with lead 5-aminoisoxazole adamantyl derivatives achieving high therapeutic indices in cell-based assays [5]. CAS 1105203-85-7, bearing the same adamantane-isoxazole scaffold but with a distinct 5-(furan-2-yl) substitution, is a rational candidate for flavivirus phenotypic screening panels aimed at identifying entry or replication inhibitors with potentially novel mechanisms of action.

PLD-Independent Chemical Biology Studies Within the Furyl-Isoxazole Chemotype

Investigators studying cellular pathways where FIPI's PLD1/2 inhibitory activity (IC50 20–25 nM) introduces a confounding variable should employ CAS 1105203-85-7 as a structurally matched, PLD-inactive control compound [6]. The steric bulk of the adamantane-1-carboxamide group is incompatible with the PLD active site, enabling researchers to dissect PLD-dependent from PLD-independent phenotypic effects while maintaining the same core furyl-isoxazole pharmacophore.

Quote Request

Request a Quote for N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.